Physicochemical Properties of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: A Technical Guide
Physicochemical Properties of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a small molecule of interest within drug discovery and development. Understanding its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of available computed data for this compound and related structures, along with detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited availability of direct experimental data for the target compound, this guide leverages information on structurally similar molecules to provide a comprehensive overview.
Core Physicochemical Properties
Table 1: Computed Physicochemical Properties of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine and Related Compounds
| Property | N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine (Predicted) | (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine[1] | N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine[2] | 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine[3] |
| Molecular Formula | C8H11ClN2S | C6H8ClN5O2S | C6H8ClN5O2S | C6H8ClN5O2S |
| Molecular Weight ( g/mol ) | ~202.71 | 249.68 | 249.68 | 249.68 |
| XLogP3 | Not Available | 1.3 | 1.3 | 1.2 |
| Hydrogen Bond Donor Count | 1 | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 5 | 5 | 5 |
| Rotatable Bond Count | 3 | 4 | 4 | 4 |
| Exact Mass | ~202.0331 | 249.0087234 | 249.0087234 | 249.0087234 |
| Topological Polar Surface Area (Ų) | ~41.5 | 123 | 123 | 123 |
Note: Properties for the target compound are estimated based on its structure as specific experimental or computed data is not available. Data for related compounds are sourced from PubChem.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties, which are crucial for validating computational predictions and providing a comprehensive profile of a drug candidate.
Determination of pKa (Ionization Constant)
The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[4]
Method: UV-Metric Titration
This method is suitable for compounds possessing a chromophore that changes its absorbance spectrum upon ionization.
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Sample Preparation : A stock solution of the compound (e.g., 10 mM in DMSO) is prepared. For the analysis, 3-5 µL of this stock is used.[5]
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Instrumentation : An automated titration system, such as the SiriusT3, is employed.[5]
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Procedure :
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The sample is added to a solution of 0.15 M KCl to maintain constant ionic strength.
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The solution is then titrated with standardized HCl and KOH to cover a wide pH range (e.g., pH 1.0 to 13.0).[6]
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Throughout the titration, the UV-Vis spectrum (e.g., 200-400 nm) is recorded at each pH increment.
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The changes in absorbance at specific wavelengths are plotted against pH.
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Data Analysis : The pKa value is determined by fitting the resulting sigmoidal curve using appropriate software.
Determination of logP (Partition Coefficient) and logD (Distribution Coefficient)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity. LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds.
Method: Shake-Flask Method
This is the traditional and a widely accepted method for logP and logD determination.[6]
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Preparation of Phases : n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by stirring them together overnight and then allowing the phases to separate.[6]
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Partitioning :
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A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
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Equal volumes of the n-octanol and aqueous phases are added to a vial containing the compound.
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The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
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Phase Separation and Quantification :
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The mixture is centrifuged to ensure complete separation of the two phases.
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The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]
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Calculation :
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logP (for non-ionizable compounds) = log ([Concentration in Octanol] / [Concentration in Water])
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logD (at a specific pH) = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])
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Determination of Aqueous Solubility
Solubility is a critical factor for drug absorption and formulation.
Method: Equilibrium Shake-Flask Method
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Sample Preparation : An excess amount of the solid compound is added to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration : The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Separation : The saturated solution is filtered to remove any undissolved solid.
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Quantification : The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound in a drug discovery setting.
Caption: Workflow for Physicochemical Profiling.
Conclusion
While experimental data for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine remains to be published, the computational data for structurally related compounds and the established experimental protocols outlined in this guide provide a solid foundation for its physicochemical characterization. A thorough understanding of these properties is indispensable for advancing this and other novel compounds through the drug discovery and development pipeline. The provided workflow illustrates a systematic approach to generating and integrating this critical data to inform project decisions.
References
- 1. CID 135529435 | C6H8ClN5O2S | CID 135529435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thesolubilitycompany.com [thesolubilitycompany.com]
- 6. researchgate.net [researchgate.net]
